molecular formula C24H17N3O5S B12043056 2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile CAS No. 401936-95-6

2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile

Cat. No.: B12043056
CAS No.: 401936-95-6
M. Wt: 459.5 g/mol
InChI Key: OSDYTTFIBDCOND-UHFFFAOYSA-N
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Description

2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyran ring fused with various functional groups, including amino, nitrophenyl, phenyl, phenylsulfonyl, and carbonitrile groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method is the one-pot synthesis of various 2-amino-4H-chromene derivatives using a highly active supported ionic liquid catalyst. This method involves dissolving palladium acetate in [BMIM][OH] and immobilizing it on the surface of HAP. The reaction is carried out under solvent-free conditions, resulting in excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The presence of the phenylsulfonyl group makes it susceptible to oxidation reactions.

    Reduction: The nitrophenyl group can undergo reduction to form amino derivatives.

    Substitution: The amino and nitrophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized to enhance their biological activity.

Scientific Research Applications

2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrophenyl groups allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile is unique due to its combination of functional groups and the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

401936-95-6

Molecular Formula

C24H17N3O5S

Molecular Weight

459.5 g/mol

IUPAC Name

2-amino-5-(benzenesulfonyl)-4-(3-nitrophenyl)-6-phenyl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C24H17N3O5S/c25-15-20-21(17-10-7-11-18(14-17)27(28)29)23(33(30,31)19-12-5-2-6-13-19)22(32-24(20)26)16-8-3-1-4-9-16/h1-14,21H,26H2

InChI Key

OSDYTTFIBDCOND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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